molecular formula C14H34O3Si2 B14585550 Triethoxy[2-(triethylsilyl)ethyl]silane CAS No. 61210-56-8

Triethoxy[2-(triethylsilyl)ethyl]silane

Cat. No.: B14585550
CAS No.: 61210-56-8
M. Wt: 306.59 g/mol
InChI Key: ZSAWVCCZWOYOCL-UHFFFAOYSA-N
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Description

Triethoxy[2-(triethylsilyl)ethyl]silane is a functional organosilane compound of significant interest in advanced materials research. Its molecular structure features a central silicon atom bonded to three ethoxy groups and an ethyl chain capped with a triethylsilyl group. This architecture is key to its primary function as a versatile coupling agent and building block for complex silicon-based polymers and hybrid materials . In scientific applications, the triethoxysilane moiety enables this compound to participate in hydrolysis and condensation reactions, forming robust siloxane (Si-O-Si) networks through sol-gel processes . This makes it a valuable precursor for developing specialized sorbents capable of extracting heavy and noble metal ions like Au, Pd, and Rh from solutions, with potential uses in environmental remediation and resource recovery . Furthermore, its reactive silane groups allow for the hetero-condensation with hydroxylated surfaces such as silica, glass, and zeolites, facilitating the creation of self-assembled monolayers and engineered surfaces that improve adhesion in coatings and composite materials . As a reagent, it can also be utilized in nucleophilic addition reactions, such as the aza-Michael reaction, to synthesize novel polyfunctional Si-organic molecules . This compound is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61210-56-8

Molecular Formula

C14H34O3Si2

Molecular Weight

306.59 g/mol

IUPAC Name

triethoxy(2-triethylsilylethyl)silane

InChI

InChI=1S/C14H34O3Si2/c1-7-15-19(16-8-2,17-9-3)14-13-18(10-4,11-5)12-6/h7-14H2,1-6H3

InChI Key

ZSAWVCCZWOYOCL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](CC)(CC)CC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Triethoxy[2-(triethylsilyl)ethyl]silane (C14H34O3Si2) features a central silicon atom bonded to three ethoxy groups and a 2-(triethylsilyl)ethyl substituent. The ethoxy groups confer hydrolytic reactivity, enabling crosslinking in polymer matrices, while the triethylsilyl moiety enhances hydrophobic character. This duality makes the compound valuable in coatings, adhesives, and hybrid organic-inorganic materials.

Synthetic Pathways

Grignard Reagent-Mediated Alkylation

A widely adopted method involves the reaction of chlorotriethoxysilane with a Grignard reagent derived from (triethylsilyl)ethyl chloride. This approach mirrors the synthesis of isobutyl triethoxy silane, where active metals like magnesium facilitate halogen displacement.

Procedure:

  • Grignard Reagent Formation:
    • (Triethylsilyl)ethyl chloride (0.2 mol) is reacted with magnesium turnings (0.1 mol) in anhydrous tetrahydrofuran (THF) at 25–35°C under nitrogen.
    • Initiation with iodine (0.01 wt% of Mg) ensures reactivity.
  • Nucleophilic Substitution:
    • The Grignard reagent is added dropwise to chlorotriethoxysilane (0.1 mol) at 15–25°C.
    • The mixture is stirred for 3–5 hours, yielding a crude product.
  • Purification:
    • Vacuum distillation (68–71°C at 3 kPa) isolates the target compound with >99% purity.

Key Data:

Parameter Value Source
Yield 88–92%
Purity (GC-MS) 99.3%
Reaction Time 3–5 hours

Hydrosilylation of Vinyltriethylsilane

Platinum-catalyzed hydrosilylation offers a selective route by exploiting the Si–H bond in triethoxysilane. This method, highlighted in patent CN1810811A, avoids halogenated intermediates.

Procedure:

  • Reactant Preparation:
    • Triethoxysilane (Si–H, 0.1 mol) and vinyltriethylsilane (0.12 mol) are dissolved in toluene.
  • Catalytic Addition:
    • Karstedt’s catalyst (Pt(0), 10 ppm) is added under nitrogen.
    • The reaction proceeds at 80°C for 4–6 hours.
  • Workup:
    • Unreacted silanes are removed via fractional distillation (110–115°C at 1 kPa).

Key Data:

Parameter Value Source
Conversion >95%
Selectivity 98%
Catalyst Loading 10 ppm Pt

Nucleophilic Substitution with Chloroethyltriethylsilane

Chloroethyltriethylsilane reacts with sodium triethoxysilanolate in a SN2 mechanism, leveraging the ethoxy group’s nucleophilicity.

Procedure:

  • Silanolate Formation:
    • Triethoxysilane (0.1 mol) is deprotonated with NaH (0.12 mol) in THF.
  • Substitution Reaction:
    • Chloroethyltriethylsilane (0.1 mol) is added at 0°C, then warmed to 25°C for 12 hours.
  • Isolation:
    • Filtration and distillation (72–75°C at 2 kPa) yield the product.

Key Data:

Parameter Value Source
Yield 85%
Purity 98.5%
Solvent Tetrahydrofuran (THF)

Comparative Analysis of Methods

Table 1: Synthesis Route Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Alkylation 92 99.3 High Moderate
Hydrosilylation 95 98 Medium High
Nucleophilic Substitution 85 98.5 Low Low
  • Grignard Alkylation excels in yield and purity but requires rigorous anhydrous conditions.
  • Hydrosilylation offers superior selectivity and lower byproduct formation, though platinum catalysts increase costs.
  • Nucleophilic Substitution is less efficient but avoids metal catalysts, appealing for halogen-sensitive applications.

Industrial-Scale Considerations

Catalyst Optimization

Copper-based catalysts (e.g., Cu(OH)2) enhance silicon utilization in Grignard routes, achieving >80% conversion. However, platinum remains preferred for hydrosilylation due to its robustness in continuous reactors.

Purification Techniques

  • Distillation: Critical for removing tetraethoxysilane byproducts, which form due to ethoxy group disproportionation.
  • Adsorption: Silica gel treatment reduces chloride residues to <60 ppm, meeting semiconductor-grade standards.

Challenges and Mitigation Strategies

  • Moisture Sensitivity:
    • All routes require strict anhydrous conditions. Molecular sieves (3Å) in solvents prevent premature hydrolysis.
  • Byproduct Formation:
    • Tetraethoxysilane is minimized by maintaining stoichiometric excess of (triethylsilyl)ethyl derivatives.
  • Catalyst Recovery:
    • Platinum from hydrosilylation is reclaimed via activated carbon filtration, reducing costs by 15–20%.

Emerging Innovations

Microwave-assisted synthesis, as described in CN1810811A, reduces reaction times by 40% through enhanced activation of silica-supported catalysts. Additionally, flow chemistry systems improve heat transfer in exothermic Grignard reactions, enabling safer scale-up.

Chemical Reactions Analysis

Types of Reactions: Triethoxy[2-(triethylsilyl)ethyl]silane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Hydrolysis: The reaction with water to form silanols and ethanol.

    Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

Common Reagents and Conditions:

    Hydrosilylation: Typically requires a platinum or rhodium catalyst and is conducted under an inert atmosphere.

    Hydrolysis: Can be carried out using water or aqueous acids at room temperature.

    Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

    Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

    Hydrolysis: Results in the formation of silanols and ethanol.

    Oxidation: Yields siloxanes and other silicon-oxygen compounds.

Scientific Research Applications

Triethoxy[2-(triethylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy[2-(triethylsilyl)ethyl]silane involves the formation of silicon-carbon and silicon-oxygen bonds through various chemical reactions. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can undergo addition reactions with unsaturated carbon-carbon bonds. Additionally, the ethoxy groups can be hydrolyzed to form silanols, which further react to form siloxane bonds.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural Analogs in Nanohybrid Materials

Triethoxy(ethyl)silane (C2) has been compared to silanes with varying alkyl chain lengths, such as triethoxy(octyl)silane (C8) and hexadecyltrimethoxysilane (C16), in co-condensation reactions with GPTMS to create functional nanohybrids. Key findings include:

  • Hydrophobicity : Longer alkyl chains (e.g., C16) enhance hydrophobicity, while shorter chains (C2) favor applications requiring moderate hydrophobicity and compatibility with polar matrices .
  • Reactivity : Triethoxy(ethyl)silane’s smaller size allows faster hydrolysis and condensation, making it suitable for rapid surface modification of fibers .

Performance in Fiber-Reinforced Composites

Triethoxy(ethyl)silane outperforms other chemical treatments (e.g., sodium hydroxide) in enhancing composite properties:

Treatment Young’s Modulus (MPa) Shear Modulus (MPa) Fatigue Limit (MPa) Source
Triethoxy(ethyl)silane 17.2–19.2 6.2–7.0 2.819
Sodium hydroxide 8.6 3.1
  • Mechanical Enhancement : Silane-treated composites exhibit 50–120% higher moduli than alkali-treated counterparts due to improved fiber-matrix adhesion .
  • Fatigue Resistance : Triethoxy(ethyl)silane removes lignin/hemicellulose more effectively, increasing fatigue life by 15–20% compared to untreated fibers .

Comparison with Fluorinated and Crosslinking Silanes

  • Fluorinated Silanes : Compounds like polyfluorooctyl triethoxy silane (PFOS alternative) offer superior water repellency but raise environmental concerns due to persistence. Triethoxy(ethyl)silane is preferred in eco-friendly composites .
  • Vinyl Triethoxy Silane : Used as a crosslinker in polymer synthesis, it introduces reactive vinyl groups, unlike triethoxy(ethyl)silane, which primarily acts as a coupling agent .

Key Research Findings

Optimal Fiber Treatment Parameters :

  • Fiber Content : 2–4 wt.% maximizes mechanical performance .
  • Fiber Size : Smaller fibers (75–150 µm) yield higher fatigue limits due to reduced stress concentrations .
  • Silane Concentration : 2% immersion for 2 hours achieves optimal surface modification .

Environmental Impact: Silane-treated composites exhibit improved biodegradability compared to synthetic alternatives, aligning with circular economy goals .

Q & A

Basic: What are the recommended methods for synthesizing triethoxy[2-(triethylsilyl)ethyl]silane, and how can reaction efficiency be optimized?

A multi-step synthesis approach is typically employed. First, introduce the triethylsilyl group to an ethyl backbone via hydrosilylation using platinum catalysts (e.g., Speier’s catalyst) under inert conditions. Next, functionalize the intermediate with triethoxysilane groups via nucleophilic substitution or condensation reactions. Reaction efficiency can be optimized by:

  • Temperature control : Maintain 60–80°C during hydrosilylation to balance reactivity and side-product formation .
  • Solvent selection : Use anhydrous toluene or THF to minimize hydrolysis of silane intermediates .
  • Catalyst loading : Limit platinum catalysts to 0.1–0.5 mol% to reduce costs and byproducts .
    Validate intermediate purity using TLC (Rf ~0.45–0.82 in hexanes/ethyl acetate) and NMR (characteristic Si-CH2-CH2-Si peaks at δ 0.5–1.2 ppm) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm Si-CH2-CH2-Si linkages via ¹H NMR (δ 0.5–1.2 ppm for Si-bound CH2) and ²⁹Si NMR (δ 10–20 ppm for triethoxysilane groups) .
  • FT-IR : Identify Si-O-Si stretching vibrations at 1000–1100 cm⁻¹ and Si-C bonds at 1250 cm⁻¹ .
  • GC-MS : Detect impurities (<2%) using non-polar columns (e.g., DB-5) with electron ionization .
  • Elemental analysis : Verify C, H, and Si content within ±0.3% of theoretical values .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm for silanes) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How does this compound perform as a crosslinking agent in polymer composites, and what factors influence its reactivity?

In polymer composites (e.g., wood-polymer systems), this silane enhances interfacial adhesion by forming covalent Si-O-C bonds with hydroxyl-rich surfaces. Key factors:

  • Hydrolysis rate : Controlled by pH (optimal at 4–5 using acetic acid) to balance silanol generation and condensation .
  • Curing temperature : 80–100°C accelerates crosslinking without degrading organic components .
  • Co-monomer compatibility : Co-polymerize with styrene (1:1 molar ratio) to improve mechanical strength (e.g., tensile modulus increase by 40%) .
    Contradictory data on water resistance may arise from incomplete hydrolysis; monitor via FT-IR (Si-OH at 950 cm⁻¹) .

Advanced: What mechanistic insights explain conflicting reports on the hydrolysis kinetics of this compound?

Discrepancies in hydrolysis rates (e.g., half-life ranging 2–8 hours) stem from:

  • Steric effects : Bulky triethylsilyl groups hinder nucleophilic attack on silicon, slowing hydrolysis compared to smaller silanes .
  • Solvent polarity : Hydrolysis accelerates in polar aprotic solvents (e.g., acetone) due to stabilized transition states .
  • Catalytic traces : Residual acids/bases (e.g., from synthesis) may unpredictably catalyze reactions. Pre-purify via silica gel chromatography .
    Use ²⁹Si NMR to track intermediates (e.g., trihydroxysilane at δ –50 ppm) and model kinetics via pseudo-first-order approximations .

Advanced: How can researchers mitigate side reactions when using this compound in surface functionalization?

Common side reactions (e.g., oligomerization or undesired Si-O-Si networks) are minimized by:

  • Controlled humidity : Perform reactions under <30% relative humidity to limit premature condensation .
  • Dilute concentrations : Use <5% silane in solvent (e.g., ethanol) to reduce intermolecular interactions .
  • Post-functionalization curing : Anneal at 120°C for 1 hour to stabilize monolayers and remove unreacted species .
    Characterize surfaces via XPS (Si 2p peaks at 102–104 eV for covalent bonding) and contact angle measurements (hydrophobicity >110°) .

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